molecular formula C25H28O3 B2976942 Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate CAS No. 896441-79-5

Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate

Cat. No.: B2976942
CAS No.: 896441-79-5
M. Wt: 376.496
InChI Key: UYIFTLBWAOGQBI-UHFFFAOYSA-N
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Description

“Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate” is a benzoate ester resulting from the formal condensation of benzoic acid with the phenolic hydroxy group of 17β-estradiol . It was identified as a component of the aqueous extract of bark of Terminalia arjuna .

Scientific Research Applications

Synthesis and Conformation

  • Synthesis Techniques : The synthesis of specific diols within the estra-1,3,5(10)-triene series, including methods like hydroborating and dihydroxylation, has been explored. These techniques provide insights into the chemical properties and potential applications of compounds like Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate (Schwarz et al., 2003).

Chemical Synthesis

  • Cycloaddition-based Benzannulation : A higher-order cycloaddition process for synthesizing complex molecules like (+)-estradiol, a relative of the subject compound, has been developed. This method highlights the intricate chemical reactions that can be used to synthesize and manipulate the estra-triene series (Rigby et al., 1999).

Stereochemistry Studies

  • Stereochemical Analysis : Research into the stereochemistry of steroids containing an aromatic A-Ring, similar to the estra-1,3,5(10)-triene series, provides valuable information on the chemical structure and behavior of these compounds (Hasegawa et al., 1963).

Receptor Binding Examination

  • Estrogen Receptor Selectivity : Studies on isomers of 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol reveal their selectivity for estrogen receptors, offering a glimpse into the potential therapeutic applications in hormone-related treatments (Tapolcsányi et al., 2002).

Organic Ferromagnetic Metals

  • Exploring High-Spin States : Research into high-spin states of organic compounds, including the estra-triene series, contributes to the understanding of organic ferromagnetic metals, which could have implications in material science (Sato et al., 1997).

Novel Synthesis Methods

  • Efficient Synthesis Techniques : Innovative synthesis methods for estradiol and its derivatives highlight the advancements in chemical engineering and the potential for creating more effective pharmaceuticals (Numazawa et al., 1983).

Hydroxamic Acids Synthesis

  • Hybrid Natural Substances : The synthesis of cyclic hydroxamic acids combining a benzoxazine subunit with the steroidal skeleton of estra-trienes opens new avenues in the development of hybrid natural substances (Scherlitz-Hofmann et al., 1997).

Benzylic Hydroxylation

  • Photoexcited Hydroxylation : The development of novel methods for benzylic hydroxylation using photo-excited nitrobenzene demonstrates innovative approaches to chemical synthesis relevant to the estra-1,3,5(10)-triene series (Libman & Berman, 1977).

Mechanism of Action

Target of Action

The primary target of (17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate, also known as Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate, is the estrogen receptor . This receptor plays a crucial role in the regulation of reproductive and secondary sexual characteristics .

Mode of Action

The compound binds to the estrogen receptor, acting as an agonist . This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes .

Biochemical Pathways

Upon binding to the estrogen receptor, the compound influences several biochemical pathways. These include the regulation of cell growth and differentiation, particularly in tissues such as the uterus and breasts . It also impacts metabolic processes, including lipid metabolism and bone growth .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally administered and absorbed in the gastrointestinal tract . It is distributed throughout the body, with higher concentrations in estrogen-sensitive tissues . Metabolism occurs primarily in the liver, and the metabolites are excreted via the kidneys .

Result of Action

The binding of the compound to the estrogen receptor results in a variety of molecular and cellular effects. These include the promotion of cell growth and differentiation in estrogen-sensitive tissues, regulation of metabolic processes, and modulation of immune response .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other hormones or compounds can affect the compound’s binding to the estrogen receptor. Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Properties

IUPAC Name

(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIFTLBWAOGQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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